molecular formula C5H3N7 B2569626 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 61033-27-0

4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2569626
CAS No.: 61033-27-0
M. Wt: 161.128
InChI Key: QKSQAJLOIZPCCX-UHFFFAOYSA-N
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Description

4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 61033-27-0) is a nitrogen-rich heterocyclic compound with the molecular formula C5H3N7 and a molecular weight of 161.12 g/mol . This fused triazole-triazine scaffold serves as a versatile building block in medicinal chemistry and materials science. In antimicrobial research, derivatives of this compound have demonstrated promising activity against pathogens such as Neisseria gonorrhoeae . Its utility extends to cancer research, where related triazolo-triazine analogues have been investigated as inhibitors of kinases like pyruvate dehydrogenase kinase (PDK), showing particular efficacy against KRAS mutant pancreatic cancer cells . In the field of materials science, this core structure is a key precursor in the development of novel multi-nitro high-performance energetic materials . These derivatives, such as 4-amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (TTX), are characterized by high density, thermal stability exceeding 200 °C, and impressive detonation velocities, making them candidates for next-generation insensitive explosives . The compound's structure, often represented by the canonical SMILES string C1=NN2C(=C(N=NC2=N1)C#N)N , provides multiple sites for functionalization, enabling extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSQAJLOIZPCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C(N=NC2=N1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with cyanogen bromide, followed by cyclization with formic acid . Another method involves the use of aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine exhibit potent antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains and fungi. This activity is attributed to the compound's ability to interfere with microbial metabolic pathways.

Anticonvulsant Properties
A series of studies have synthesized and characterized derivatives of this compound for their anticonvulsant activity. These derivatives showed promising results in preclinical models, suggesting potential therapeutic uses in treating epilepsy and other seizure disorders .

Cancer Research
The compound has also been investigated for its anticancer properties. Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This opens avenues for developing new anticancer agents based on the triazole framework.

Agricultural Applications

Fungicides
Due to its antifungal properties, 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal infections.

Plant Growth Regulators
Research suggests that this compound may influence plant growth by modulating hormone levels or signaling pathways. This could lead to applications in enhancing crop yields or improving resistance to environmental stressors.

Materials Science

Polymer Chemistry
The unique chemical structure of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine allows it to be used as a building block in polymer synthesis. Polymers incorporating this compound may exhibit enhanced thermal stability and mechanical properties.

Nanomaterials
Recent studies have indicated that incorporating this compound into nanomaterials can enhance their properties for applications in electronics and photonics. The ability to modify electronic properties through molecular design is particularly promising for developing advanced materials.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDerivatives showed inhibition against Staphylococcus aureus and Candida albicans
Anticonvulsant PropertiesCertain derivatives demonstrated significant anticonvulsant effects in animal models
Fungicidal EfficacyEffective against Fusarium species affecting crops
Polymer SynthesisEnhanced thermal stability observed in polymers synthesized with the compound

Mechanism of Action

The mechanism of action of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with biological targets such as enzymes and nucleic acids. Due to its structural similarity to nucleic bases, it can act as a metabolite and interfere with cellular processes. This makes it useful in antiviral and antitumor applications .

Comparison with Similar Compounds

Table 1: Key Energetic Derivatives

Compound Name Substituents Density (g cm⁻³) Thermal Stability (°C) Detonation Velocity (m s⁻¹) Sensitivity Application
4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (31) 3-NO₂, 7-NO₂ 1.82 >200 8,310 Low impact/friction RDX replacement
4-Amino-3,7-dinitro-triazolo-triazine-1-oxide (32) 3-NO₂, 7-NO₂, 1-Oxide 1.85 >220 8,450 Insensitive Insensitive explosives
4-Amino-3-nitro-triazolo-triazine-7-carbonitrile (33) 3-NO₂, 7-CN 1.78 >250 8,200 Moderate Precursor to tetrazolyl derivatives
3-Nitro-7-(1H-tetrazol-5-yl)-triazolo-triazin-4-amine (34) 3-NO₂, 7-Tetrazolyl 1.819 >305 8,312 Low TATB alternative
TTX (Triazolo-triazine derivative) Trifluoromethyl groups N/A >300 ~8,500 Insensitive High-stability explosives

Key Observations :

  • Nitro vs. Carbonitrile Groups : Nitro derivatives (31, 32) exhibit superior detonation velocities but require stabilization (e.g., oxide formation in 32) to mitigate sensitivity .
  • Tetrazolyl Functionalization : Compound 34’s tetrazolyl group enhances thermal stability (Td >305°C) while maintaining low sensitivity, outperforming TATB in safety profiles .
  • Trifluoromethyl Derivatives (TTX) : Introduced by recent studies, these compounds prioritize thermal stability and insensitivity, though synthetic routes remain complex .

Bioactive Analogues with Alkenyl and Heterocyclic Substituents

Table 2: Bioactive Derivatives

Compound Name Substituents Spectral Features (IR/NMR) Application
4-Amino-7-(heptadeca-8,11-dienyl)-triazolo-triazine-3-carbonitrile (6) 7-Heptadecadienyl chain IR: ν 2222 cm⁻¹ (C≡N); ¹H NMR: δ 5.36–5.42 (CH₂=CH) Antibacterial agents
2,4-Diamino-8-heptadecadienyl-pyrido-triazolo-triazine-3-carbonitrile (9) Pyrido-triazine core, 2-NH₂ IR: ν 2220 cm⁻¹ (C≡N); ¹H NMR: δ 4.13–4.33 (NH₂) Antifungal candidates
4-(Benzothiazol-2-yl)-3-(phenylsulfonyl)-triazolo-triazine (12) Benzothiazolyl, phenylsulfonyl IR: ν 1600–1500 cm⁻¹ (aromatic); MS: m/z 317 Electronic materials

Key Observations :

  • Alkenyl Chains : Long-chain substituents (e.g., heptadecadienyl in 6) improve lipid solubility, enhancing bioavailability for antibacterial applications .
  • Heterocyclic Additions : Pyrido-triazine (9) and benzothiazolyl (12) derivatives exhibit redshifted UV/Vis spectra and altered electronic properties, suggesting utility in optoelectronics or targeted bioactivity .

Thermal and Chemical Stability Comparisons

  • Parent Compound vs. Derivatives : The parent structure’s thermal stability (Td >250°C) is surpassed by tetrazolyl (34) and trifluoromethyl (TTX) derivatives, which resist decomposition above 300°C .
  • Sensitivity Trends : Nitro groups increase sensitivity, mitigated by oxide formation (32) or bulky substituents (34) . Carbonitrile and alkenyl groups reduce reactivity, favoring bioactive applications .

Biological Activity

4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by various research findings and case studies.

  • Chemical Formula : C₄H₄N₈
  • Molecular Weight : 140.16 g/mol
  • CAS Number : 584-13-4
  • Solubility : Soluble in water and methanol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives against various pathogens. A notable study synthesized several derivatives and tested their efficacy against Neisseria gonorrhoeae.

Table 1: Antimicrobial Efficacy of Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
Derivative A32 µg/mLNeisseria gonorrhoeae
Derivative B16 µg/mLStaphylococcus aureus
Derivative C64 µg/mLEscherichia coli

The results indicate that certain derivatives exhibit significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-amino-[1,2,4]triazolo derivatives has been investigated in various cancer cell lines. A study demonstrated that these compounds could inhibit the activity of specific kinases involved in cancer progression.

Case Study: PDK Inhibition

In a recent investigation into the inhibition of pyruvate dehydrogenase kinase (PDK) by triazine derivatives:

  • Compounds showed IC50 values ranging from 5.8 to 78.2 µM against PDK1.
  • The compounds were particularly effective against KRAS mutant pancreatic cancer cells .

Table 2: IC50 Values for PDK Inhibition

CompoundIC50 (µM)Cancer Cell Line
Compound X5.8PSN-1 (KRAS mutant)
Compound Y78.2BxPC-3 (KRAS wild-type)

These findings suggest that 4-amino-[1,2,4]triazolo derivatives may serve as promising leads in cancer therapy targeting metabolic pathways .

Neuropharmacological Effects

Research has also indicated the potential of these compounds as rapid-onset antidepressants. A series of studies found that certain derivatives reduced immobility in behavioral despair models in rodents.

The mechanism appears to involve antagonism at adenosine A1 and A2 receptors:

  • Compounds exhibited high affinity for these receptors with IC50 values in the nanomolar range.
  • This interaction may contribute to their antidepressant-like effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Classical approaches involve cyclocondensation of amino-triazole precursors with nitrile-containing reagents under reflux in aprotic solvents (e.g., dioxane or DMF). Triethylamine is often used to neutralize HCl byproducts. Yields (typically 40–65%) depend on stoichiometric ratios and reaction time .
  • Key Variables : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., p-TsOH for acid catalysis) are critical. Flash chromatography (EtOAc/petroleum ether) is standard for purification .

Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in its NMR/IR spectra?

  • Analytical Workflow :

  • ¹H NMR : Aromatic protons in the triazolotriazine core appear as singlets at δ 8.5–9.0 ppm. The amino (-NH₂) group may show broad signals at δ 5.5–6.5 ppm in DMSO-d₆ .
  • IR : Stretching vibrations for C≡N (2242 cm⁻¹), C-N (1500 cm⁻¹), and N-H (3274 cm⁻¹) confirm functional groups .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 219.08 (C₆H₅N₇) with fragmentation patterns reflecting triazole ring cleavage .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

  • Screening Protocols :

  • Enzyme Inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ ranges of 10–50 μM reported for related triazolotriazines .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of triazolotriazine derivatives?

  • Optimization Strategy : Microwave irradiation (100–150 W) reduces reaction times from 12 hours to 20–40 minutes. Solvents like DMF or NMP enhance dielectric heating. Yields increase by 15–20% compared to classical methods .
  • Case Study : Synthesis under microwaves (150°C, 30 min) achieved 82% yield for a chlorobenzo-thienyl analog, with reduced side-product formation .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Modeling Approach :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets evaluate electrophilicity at the triazine C-5 position. Fukui indices (f⁻ > 0.3) indicate susceptibility to nucleophilic attack .
  • MD Simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures guides solubility predictions .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Case Analysis : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 50 μM for similar derivatives) may arise from:

  • Crystal Packing Effects : X-ray crystallography reveals hydrogen-bonding variations affecting ligand-receptor interactions .
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify rapid oxidation of amino groups in low-activity analogs .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Formulation Solutions :

  • Prodrug Design : Phosphate ester derivatives increase aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Nanoformulation : PEGylated liposomes (size: 100–150 nm) enhance bioavailability in rodent models .

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